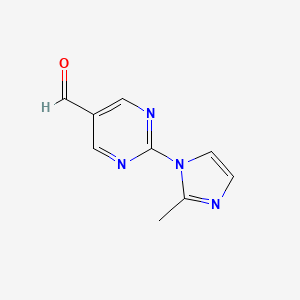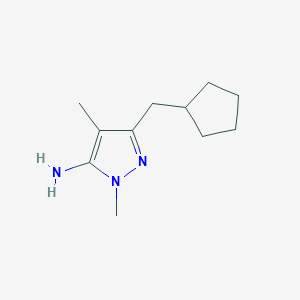
3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with cyclopentylmethyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylmethyl hydrazine with 1,4-dimethyl-3-oxobutanenitrile in the presence of a base, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazole: Lacks the amine group, which may affect its reactivity and biological activity.
1,4-Dimethyl-3-(cyclopentylmethyl)-1H-pyrazol-5-amine: A positional isomer with potentially different properties.
3-(Cyclopentylmethyl)-1H-pyrazol-5-amine: Lacks the dimethyl groups, which may influence its chemical behavior.
Uniqueness
3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H19N3 |
|---|---|
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
5-(cyclopentylmethyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-8-10(13-14(2)11(8)12)7-9-5-3-4-6-9/h9H,3-7,12H2,1-2H3 |
Clave InChI |
PVAMWGGSBMUJSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1CC2CCCC2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


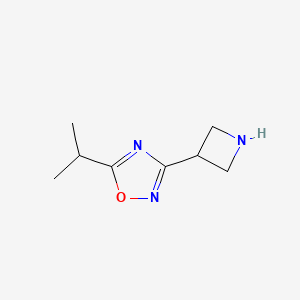

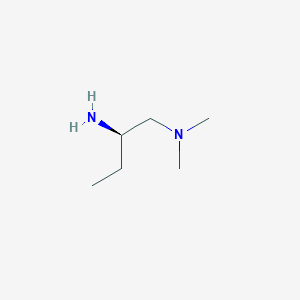
![4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13306618.png)
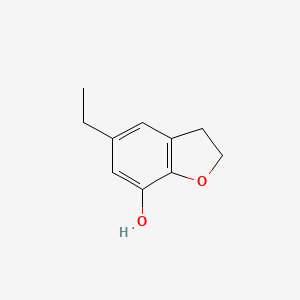


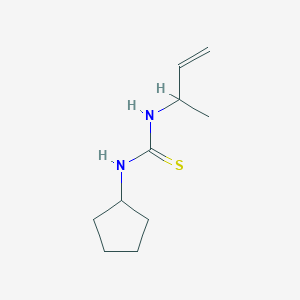

![2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13306666.png)
